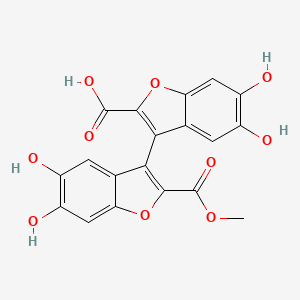
Kynapcin-28
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kynapcin-28 is a natural product found in Polyozellus multiplex with data available.
Aplicaciones Científicas De Investigación
Inhibition of Prolyl Endopeptidase
Kynapcin-28 has been identified as a non-competitive inhibitor of prolyl endopeptidase (PEP), which plays a crucial role in the metabolism of neuropeptides and is implicated in various neurological disorders. The compound exhibits a potent inhibitory effect with an IC50 value of 0.98 µM, making it significantly more effective than other compounds in its class . This inhibition can potentially be leveraged in the treatment of conditions like Alzheimer's disease, where PEP activity is dysregulated.
Table 1: Inhibition Potency of this compound Compared to Other Compounds
| Compound | IC50 Value (µM) | Type of Inhibition |
|---|---|---|
| This compound | 0.98 | Non-competitive |
| Kynapcin-13 | 76.80 | Non-competitive |
| Other Benzofurans | Varies | Varies |
Antiviral Activity Against SARS-CoV-2
Recent studies have indicated that this compound demonstrates significant antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. In silico analyses have shown that this compound can inhibit the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication . This finding suggests that this compound could serve as a potential therapeutic agent in combating COVID-19.
Case Study: Molecular Docking Studies
In a study involving molecular docking simulations, this compound was compared with known inhibitors of SARS-CoV-2. The results indicated strong binding affinity to the Mpro protein, suggesting that further exploration in vitro and in vivo could validate its efficacy as an antiviral agent .
Potential Applications in Cancer Therapy
The bioactive properties of this compound extend to oncology, where compounds derived from mushrooms have been shown to exhibit cytotoxic effects against various cancer cell lines. Preliminary studies indicate that this compound may inhibit cell proliferation and induce apoptosis in certain cancer types, although further research is needed to establish these effects conclusively .
Table 2: Cytotoxic Effects of Mushroom-Derived Compounds
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HepG2 | TBD |
| Other Benzofurans | Various | TBD |
Synergistic Effects with Other Antimicrobials
Research has also investigated the synergistic effects of this compound when combined with other antimicrobial agents. For instance, studies have shown enhanced antibacterial activity against gram-positive and gram-negative bacteria when used alongside traditional antibiotics . This synergy could pave the way for developing combination therapies that enhance treatment efficacy while reducing resistance.
Propiedades
Fórmula molecular |
C19H12O10 |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
3-(5,6-dihydroxy-2-methoxycarbonyl-1-benzofuran-3-yl)-5,6-dihydroxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C19H12O10/c1-27-19(26)17-15(7-3-9(21)11(23)5-13(7)29-17)14-6-2-8(20)10(22)4-12(6)28-16(14)18(24)25/h2-5,20-23H,1H3,(H,24,25) |
Clave InChI |
MOXBJFJTLKHZPO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=CC(=C(C=C2O1)O)O)C3=C(OC4=CC(=C(C=C43)O)O)C(=O)O |
Sinónimos |
kynapcin-28 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















